Octan-2-yl butan-2-ylphosphonate

Description

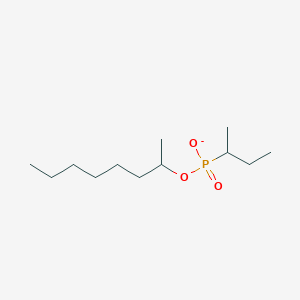

Octan-2-yl butan-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate ester group with two distinct alkyl substituents: an octan-2-yl (secondary octyl) group and a butan-2-yl (secondary butyl) group. Its IUPAC name reflects the configuration of these substituents, where the phosphorus atom is bonded to three oxygen atoms and the two alkyl chains. Phosphonates like this are widely studied for their hydrolytic stability, biological activity, and applications in materials science, including use as flame retardants, plasticizers, or enzyme inhibitors .

For instance, stereochemical considerations are critical, as evidenced by studies on octan-2-ol derivatives, where enantiomeric purity and retention times on chiral GC columns are well-documented .

Properties

CAS No. |

137248-07-8 |

|---|---|

Molecular Formula |

C12H26O3P- |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

butan-2-yl(octan-2-yloxy)phosphinate |

InChI |

InChI=1S/C12H27O3P/c1-5-7-8-9-10-11(3)15-16(13,14)12(4)6-2/h11-12H,5-10H2,1-4H3,(H,13,14)/p-1 |

InChI Key |

SHWOKZBSZUTEID-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)OP(=O)(C(C)CC)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octan-2-yl butan-2-ylphosphonate typically involves the reaction of octan-2-ol and butan-2-ol with a suitable phosphonating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonating agent. A typical synthetic route is as follows:

-

Reaction with Phosphorus Trichloride

Reagents: Octan-2-ol, butan-2-ol, phosphorus trichloride.

Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen), temperature control (0-50°C).

Procedure: The alcohols are added to the phosphorus trichloride in the presence of an anhydrous solvent under an inert atmosphere. The reaction mixture is stirred and maintained at a controlled temperature until the reaction is complete.

-

Reaction with Phosphorus Oxychloride

Reagents: Octan-2-ol, butan-2-ol, phosphorus oxychloride.

Conditions: Anhydrous solvent (e.g., dichloromethane), inert atmosphere, temperature control (0-50°C).

Procedure: Similar to the reaction with phosphorus trichloride, the alcohols are added to phosphorus oxychloride under anhydrous conditions and an inert atmosphere. The reaction is monitored and maintained at the desired temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in industrial settings. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl butan-2-ylphosphonate can undergo various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Conditions: Aqueous or organic solvent, controlled temperature.

Products: Oxidized phosphonate derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Anhydrous solvent, inert atmosphere.

Products: Reduced phosphonate derivatives.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Organic solvent, controlled temperature.

Products: Substituted phosphonate derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Solvents: Toluene, dichloromethane, ethanol.

Conditions: Anhydrous, inert atmosphere, temperature control.

Scientific Research Applications

Octan-2-yl butan-2-ylphosphonate has diverse applications in scientific research:

-

Chemistry

- Used as a reagent in organic synthesis for the preparation of phosphonate esters.

- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.

-

Biology

- Investigated for its potential as a biochemical probe to study enzyme activities involving phosphonate substrates.

- Used in the development of phosphonate-based inhibitors for biological targets.

-

Medicine

- Explored for its potential as a drug candidate in the treatment of diseases where phosphonate derivatives are effective.

- Studied for its role in the design of prodrugs that release active compounds upon metabolic activation.

-

Industry

- Utilized in the formulation of flame retardants and plasticizers.

- Applied in the production of agricultural chemicals and surfactants.

Mechanism of Action

The mechanism of action of octan-2-yl butan-2-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can mimic phosphate esters, allowing the compound to bind to enzymes and receptors that recognize phosphate-containing substrates. The binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzymes such as phosphatases or kinases, which play critical roles in cellular signaling and metabolism.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares Octan-2-yl butan-2-ylphosphonate with key analogs based on substituents, molecular formulas, and CAS numbers derived from the evidence:

Key Observations :

- Branching vs. Linear Chains : Branched substituents (e.g., octan-2-yl) enhance steric hindrance, reducing hydrolysis rates compared to linear chains. For example, Octan-2-yl methylphosphonate (CAS 148456-51-3) likely exhibits greater hydrolytic stability than butyl methylphosphinate (CAS 6172-80-1) due to its secondary octyl group .

- Phosphonate vs. Phosphinate: Phosphonates (P=O with two ester groups) are more polar and less volatile than phosphinates (P=O with one ester and one alkyl group).

- Fluoridate Derivatives: Compounds like O-ethyl isopropylphosphonofluoridate (CAS 468712-09-6) are highly reactive due to the fluorine-leaving group, making them potent acetylcholinesterase inhibitors, unlike non-fluorinated analogs .

Stereochemical Considerations

Studies on octan-2-yl derivatives highlight the importance of stereochemistry in enzymatic interactions. For example:

- Enzymes such as CS2 and SI hydrolyze potassium (+)-octan-2-yl sulfate to yield (-)-octan-2-ol, demonstrating strict stereospecificity .

- Chiral GC analysis of octan-2-yl acetate enantiomers shows distinct retention times: 13.9 min for (S)- and 17.2 min for (R)-configurations .

These findings suggest that the stereochemistry of this compound’s secondary alcohol precursors could influence its synthesis and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.